An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe(4-F)-OH
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(4-F)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-4-fluoro-L-phenylalanine, is a fluorinated derivative of the amino acid phenylalanine. The incorporation of fluorine into amino acids and peptides has become a powerful strategy in medicinal chemistry and drug design. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the conformational preferences, metabolic stability, and biological activity of peptides. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-Phe(4-F)-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an examination of the signaling pathway of a notable peptide incorporating a similar residue.
Core Chemical Properties of Fmoc-Phe(4-F)-OH
The fundamental chemical and physical properties of Fmoc-Phe(4-F)-OH are crucial for its effective application in peptide synthesis. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |
| Molecular Weight | 405.42 g/mol | [1] |
| CAS Number | 169243-86-1 | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 185.4 °C | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [2] |
| Storage | Store at 2-8°C for long-term stability | [3] |
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe(4-F)-OH
Fmoc-Phe(4-F)-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group on the α-amine allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The fluorine substitution on the phenyl ring can enhance the hydrophobicity and metabolic stability of the resulting peptide.
Experimental Protocols
The following are representative protocols for the deprotection of the Fmoc group and the coupling of Fmoc-Phe(4-F)-OH during SPPS. These protocols are based on standard procedures and may require optimization depending on the specific peptide sequence and solid support used.
1. Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide chain attached to the resin.
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Reagents and Materials:
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Fmoc-peptide-resin
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Deprotection solution: 20% (v/v) piperidine in DMF
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DMF (Peptide synthesis grade)
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Reaction vessel
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Procedure:
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Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.
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Drain the DMF from the resin.
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Add the deprotection solution (20% piperidine in DMF) to the resin.
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Agitate the mixture for 3-5 minutes.
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Drain the deprotection solution.
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Add a fresh aliquot of the deprotection solution to the resin.
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Agitate the mixture for an additional 10-15 minutes to ensure complete deprotection.
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Drain the deprotection solution.
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Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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Proceed to the coupling step.
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2. Coupling of Fmoc-Phe(4-F)-OH
This protocol outlines the coupling of Fmoc-Phe(4-F)-OH to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent.
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Reagents and Materials:
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Deprotected peptide-resin
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Fmoc-Phe(4-F)-OH
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HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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DMF (Peptide synthesis grade)
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Reaction vessel
-
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Procedure:
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In a separate vial, dissolve Fmoc-Phe(4-F)-OH (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.
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Add DIPEA (6-8 equivalents) to the solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.
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Add the activated Fmoc-Phe(4-F)-OH solution to the deprotected peptide-resin.
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Agitate the mixture at room temperature for 1-2 hours. The coupling time can be extended for sterically hindered amino acids.
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Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
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Drain the coupling solution.
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Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
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Experimental Workflow for SPPS Cycle
The following diagram illustrates a typical cycle in solid-phase peptide synthesis.
Application in Drug Development: The Ghrelin Receptor Agonist Ulimorelin
Fmoc-Phe(4-F)-OH has been utilized in the synthesis of bioactive peptides. A notable example is its incorporation into the structure of Ulimorelin (TZP-101), a potent and selective agonist of the ghrelin receptor[4]. Ulimorelin is a macrocyclic peptidomimetic that was investigated for its pro-kinetic effects on the gastrointestinal tract[5].
Ghrelin Receptor Signaling Pathway
Ghrelin is a peptide hormone that plays a crucial role in regulating appetite and energy homeostasis. It exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHSR1a), a G protein-coupled receptor. The binding of an agonist like Ulimorelin to GHSR1a initiates a cascade of intracellular signaling events.
The following diagram illustrates the major signaling pathways activated by the ghrelin receptor.
Conclusion
Fmoc-Phe(4-F)-OH is a valuable building block for the synthesis of fluorinated peptides with potentially enhanced therapeutic properties. Its chemical characteristics are well-defined, and its application in solid-phase peptide synthesis follows established protocols. The successful incorporation of a 4-fluorophenylalanine residue into the ghrelin agonist Ulimorelin highlights the potential of this and similar unnatural amino acids in drug discovery and development. A thorough understanding of its chemical properties and the biological pathways of the peptides it helps create is essential for researchers and scientists in this field.
References
- 1. Solid‐Phase Peptide Macrocyclization and Multifunctionalization via Dipyrrin Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]
- 5. Reactome | Synthesis, secretion, and deacylation of Ghrelin [reactome.org]
